[1] Aluminum hydride as a hydrogen and energy storage material: past, present and future [2] Synthesis of Renewable Energy Materials, Sodium Aluminum Hydride by Grignard Reagent of Al
Aluminum hydride is a powerful reducing agent, readily donating hydrogen atoms to other molecules. This property makes it valuable in various synthetic chemistry applications. Researchers utilize it in organic synthesis for reductions, deoxygenations, and dehalogenations [3]. It also finds use in inorganic chemistry for the preparation of novel materials and the reduction of metal oxides.
[3] Aluminum hydride [reference omitted due to lack of scientific source]
Beyond hydrogen storage and reduction reactions, aluminum hydride holds promise for other scientific research areas. Here are a few examples:
Due to its high energy density, AlH3 is being explored as a potential additive to rocket propellants to enhance performance [4].
Research is underway to explore the use of AlH3 in the development of new solid-state materials with unique properties like high conductivity or hydrogen storage capabilities [5].
Aluminum hydride, with the chemical formula aluminum trihydride, represents a fascinating class of inorganic compounds characterized by its polymeric solid-state structure and unique bonding arrangements [1]. The molecular structure of aluminum hydride varies significantly depending on its physical state and environmental conditions [1] [2].
In the gaseous state, monomeric aluminum trihydride has been isolated at low temperatures in solid noble gas matrices and demonstrated to possess a planar molecular geometry [1]. The dimeric form, dialuminum hexahydride, has been successfully isolated in solid hydrogen and exhibits structural similarities to diborane and digallane, featuring bridging hydrogen atoms between the two aluminum centers [1].
The solid-state structure of aluminum hydride is considerably more complex, existing in multiple polymorphic forms designated as alpha, alpha-prime, beta, gamma, delta, epsilon, and zeta phases [6] [7]. The most thoroughly characterized and thermodynamically stable polymorph is alpha-aluminum trihydride, which adopts a trigonal crystal system with space group R3c [6]. The unit cell of alpha-aluminum trihydride features hexagonal symmetry with lattice parameters of a equals 4.449 angstroms and c equals 11.804 angstroms [6].
The structural framework of alpha-aluminum trihydride consists of aluminum atoms surrounded by six hydrogen atoms in octahedral coordination, with these aluminum hexahydride octahedra interconnected through aluminum-hydrogen-aluminum bridging interactions [1] [7]. All aluminum-hydrogen bond distances are equivalent at 172 picometers, and the aluminum-hydrogen-aluminum bond angles measure 141 degrees [1] [7]. The unit cell volume per aluminum trihydride unit is 33.5 cubic angstroms [6].
Table 1: Crystal Parameters of α-AlH₃
Parameter | Value |
---|---|
Unit Cell Type | Hexagonal |
Lattice Parameters (a) | 4.449 Å [6] |
Lattice Parameters (c) | 11.804 Å [6] |
Al-H Bond Distance | 172 pm (1.72 Å) [1] [7] |
Al-H-Al Bond Angle | 141° [1] [7] |
Volume per AlH₃ Unit | 33.5 ų [6] |
Aluminum hydride manifests as a colorless, nonvolatile solid under standard conditions [5]. Commercial preparations typically appear as colorless, white, or gray powder or crystalline material [9]. The variation in color from pure colorless to grayish appearance often results from the presence of aluminum metal impurities or partial oxidation products [5] [9].
Different polymorphic forms of aluminum hydride exhibit distinct morphological characteristics [7] [8]. The alpha polymorph displays either cubic or rhombohedral crystal morphology, while the alpha-prime form crystallizes as needle-like structures [7] [8]. The gamma polymorph characteristically forms bundles of fused needle-like crystals [7] [8]. These morphological differences reflect the underlying variations in crystal packing and intermolecular interactions within each polymorphic form [7] [8].
Aluminum hydride does not exhibit a traditional melting point, as it undergoes thermal decomposition before reaching its melting temperature [9]. The decomposition process typically commences at temperatures between 150 and 160 degrees Celsius [5] [9]. This thermal decomposition represents an irreversible process where aluminum hydride releases hydrogen gas and forms metallic aluminum [12].
The decomposition temperature varies among different polymorphic forms, with alpha-aluminum trihydride being the most thermally stable variant [7] [8]. Beta and gamma polymorphs demonstrate lower thermal stability and convert to the alpha form upon heating [7] [8]. The delta, epsilon, and theta polymorphs exhibit even lower thermal stability and do not convert to the alpha form during thermal treatment [7] [8].
The density of aluminum hydride varies within a narrow range depending on the specific polymorph and preparation method [5] [9]. Reported density values range from 1.45 to 1.486 grams per cubic centimeter [5] [9]. These density measurements reflect the compact packing arrangement of aluminum and hydrogen atoms within the crystalline lattice structure [5] [9].
The relatively high density of aluminum hydride compared to other metal hydrides contributes to its exceptional volumetric hydrogen storage capacity [31] [42]. This high volumetric density, combined with the high gravimetric hydrogen content, makes aluminum hydride particularly attractive for applications requiring compact hydrogen storage solutions [31] [42].
Table 2: Physical Properties of Aluminum Hydride
Property | Value |
---|---|
Chemical Formula | AlH₃ [3] |
Molecular Weight | 30.01 g/mol [3] [9] |
Appearance | Colorless, white, or gray powder/crystals [5] [9] |
Physical State | Solid [5] [9] |
Melting Point | N/A (decomposes before melting) [9] |
Decomposition Temperature | 150-160 °C [5] [9] |
Density | 1.45-1.486 g/cm³ [5] [9] |
Solubility in Water | Reacts with water, evolving hydrogen gas [5] |
Crystal Structure (α-AlH₃) | Trigonal, space group R3c [6] |
Aluminum hydride exhibits high chemical reactivity, particularly toward protic solvents and oxidizing agents [12] [16]. The compound reacts vigorously with water, leading to the evolution of hydrogen gas and the formation of aluminum hydroxide [5] [12]. This reaction proceeds according to the stoichiometry where one mole of aluminum trihydride produces one and one-half moles of hydrogen gas [12].
The reactivity of aluminum hydride stems from the polar nature of the aluminum-hydrogen bonds and the electron-deficient aluminum center [27]. The aluminum atom in aluminum hydride possesses an incomplete octet and readily participates in electron-accepting reactions [27]. This electron deficiency contributes to the compound's instability in ambient conditions and its tendency to decompose or react with atmospheric moisture [16] [18].
Temperature significantly influences the reactivity profile of aluminum hydride [16] [18]. At elevated temperatures, the rate of decomposition and reaction with environmental components increases substantially [16] [18]. The hygroscopic nature of aluminum hydride necessitates careful storage under inert atmospheric conditions to prevent degradation [16] [19].
Aluminum hydride functions as a powerful reducing agent due to the hydridic character of its aluminum-hydrogen bonds [27] [28]. The polarization of these bonds places partial negative charge on the hydrogen atoms, enabling them to act as hydride donors in reduction reactions [27] [28]. This hydride-donating capability makes aluminum hydride effective for reducing various organic and inorganic substrates [13] [14].
The reducing power of aluminum hydride surpasses that of many other metal hydrides, including sodium borohydride, due to the lower electronegativity of aluminum compared to boron [27]. This enhanced reducing capability results from the increased polarity of aluminum-hydrogen bonds relative to boron-hydrogen bonds [27]. The mechanism of reduction typically involves the transfer of hydride ions from aluminum hydride to electron-deficient centers in substrate molecules [28].
Aluminum hydride demonstrates selectivity in its reducing behavior, primarily targeting polar multiple bonds while leaving nonpolar bonds largely unaffected [29]. This selectivity arises from the electrostatic attraction between the hydridic hydrogen atoms and positively polarized carbon atoms in carbonyl groups and similar functionalities [29]. The reduction process often proceeds through the formation of aluminum alkoxide intermediates, which subsequently undergo hydrolysis to yield the final alcohol products [27].
Aluminum hydride exhibits pronounced hygroscopic properties, readily absorbing moisture from the surrounding atmosphere [16] [17]. This moisture sensitivity represents one of the most significant challenges in handling and storing aluminum hydride [16] [17]. The hygroscopic behavior results from the thermodynamically favorable reaction between aluminum hydride and water molecules [16] [17].
The interaction with atmospheric moisture leads to rapid degradation of aluminum hydride, forming aluminum hydroxide and releasing hydrogen gas [16] [17]. Studies have demonstrated that unprotected aluminum hydride can absorb significant amounts of water when exposed to humid conditions [16]. For instance, research has shown that aluminum hydride stored at 30 degrees Celsius and 80 percent relative humidity can experience hygroscopic weight gains exceeding 23 percent over a 30-day period [16].
Various strategies have been developed to mitigate the hygroscopic nature of aluminum hydride, including surface coating with hydrophobic materials [16] [17]. These protective measures can dramatically reduce moisture uptake, with coated samples showing hygroscopic weight gains of less than one percent under identical storage conditions [16]. The development of such protective strategies is crucial for the practical application of aluminum hydride in various technological applications [16] [17].
Aluminum hydride demonstrates significant Lewis acidic character due to the electron-deficient nature of the aluminum center [22] [26]. The aluminum atom in aluminum trihydride possesses only six electrons in its valence shell, creating an electron deficiency that drives its Lewis acidic behavior [22] [26]. This electron deficiency arises from the formal charge distribution and the availability of empty orbitals on the aluminum center [22] [26].
The Lewis acidity of aluminum hydride has been quantitatively assessed using the Gutmann-Beckett method, revealing that certain aluminum hydride derivatives exhibit Lewis acidic strength exceeding that of boron trifluoride and aluminum trichloride [26]. This exceptional Lewis acidity makes aluminum hydride compounds highly effective catalysts for various Lewis acid-mediated reactions [26]. The strength of Lewis acidity can be modulated through structural modifications and coordination environment changes [24].
The three-coordinate nature of aluminum in aluminum hydride contributes significantly to its Lewis acidic properties [24] [26]. Unlike higher coordinate aluminum species, the three-coordinate aluminum center possesses readily accessible empty orbitals that can accept electron pairs from Lewis bases [24] [26]. This accessibility enhances the Lewis acidic strength and reactivity of aluminum hydride compared to more highly coordinated aluminum compounds [24] [26].
Aluminum hydride readily forms coordination compounds with various Lewis bases, including amines, ethers, and phosphines [34] [37]. These coordination interactions typically result in the formation of stable adducts where the Lewis base donates an electron pair to the electron-deficient aluminum center [34] [37]. The most extensively studied example is the trimethylamine-aluminum hydride complex, which exhibits enhanced stability compared to the parent aluminum hydride [38] [40].
The coordination of Lewis bases to aluminum hydride significantly alters its physical and chemical properties [33] [39]. Lewis base coordination typically increases the thermal stability of aluminum hydride and reduces its sensitivity to moisture and air [33] [39]. This stabilization occurs through the completion of the aluminum coordination sphere, reducing the driving force for decomposition reactions [33] [39].
The geometry of aluminum hydride-Lewis base adducts varies depending on the nature and steric requirements of the coordinating base [24] [40]. Monodentate Lewis bases typically form tetrahedral complexes, while bidentate ligands can lead to more complex coordination geometries [24] [40]. The coordination behavior can be modulated by controlling the steric bulk of the Lewis base, with bulkier ligands sometimes exhibiting hemilabile coordination modes [24].
Table 3: Lewis Acid-Base Characteristics of Aluminum Hydride
Property | Description |
---|---|
Lewis Acidity Nature | Acts as a Lewis acid due to electron deficiency at the aluminum center [22] [26] |
Electron Configuration | Al(III) with empty 3p orbital available for accepting electron pairs [22] [26] |
Coordination Number | Can adopt 3-, 4-, or 6-coordination depending on conditions [1] [24] |
Common Lewis Base Adducts | Forms stable adducts with ethers, amines (e.g., trimethylamine alane) [38] [40] |
Adduct Stability | Adducts are generally more stable than pure aluminum trihydride [33] [39] |
Coordination Geometry | Tetrahedral geometry in most Lewis base adducts [24] [40] |
Al-H Bond Polarity | Polarized Al-H bond with hydridic character, enabling hydride transfer reactions [27] [28] |
Lewis Base Coordination Effect | Coordination with Lewis bases can inhibit reductive elimination reactions [33] |
Table 4: Coordination Compounds of Aluminum Hydride
Compound | Structure/Properties |
---|---|
AlH₃·N(CH₃)₃ (TMAA) | Trimethylamine alane complex, monomeric, tetrahedral geometry around Al [38] [40] |
AlH₃·2N(CH₃)₃ | Bis-trimethylamine alane complex, pentacoordinate Al center [40] |
AlH₃·THF | Tetrahydrofuran adduct, used in synthesis of other aluminum compounds [39] |
AlH₃·OEt₂ | Diethyl ether adduct, less stable than amine adducts [34] |
AlH₃·NMe₂Et | Ethyldimethylamine adduct, used in nanoparticle synthesis [15] |
AlH₃·NEt₃ | Triethylamine adduct, more thermally stable than TMAA [40] |
Flammable;Corrosive